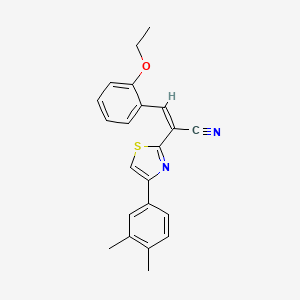
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile, also known as DMTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acrylonitrile family and is a yellow powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis :
- Frolov et al. (2005) demonstrated that the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride produces (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. They also confirmed the structure of a related compound through X-ray diffraction analysis Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005.
Optoelectronic Applications :
- Anandan et al. (2018) explored thiophene dyes, including acrylonitrile derivatives, for optoelectronic devices. They found that these compounds are effective in protecting human eyes and optical sensors, and useful in stabilizing light sources in optical communications Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018.
Antimicrobial Properties :
- Cuervo-Rodríguez et al. (2019) investigated the antimicrobial activity of methacrylic monomers with acrylonitrile derivatives. They discovered these compounds' potential as antimicrobial coatings, particularly effective against Gram-negative Escherichia coli bacteria Cuervo-Rodríguez, Muñoz-Bonilla, Araujo, Echeverría, & Fernández-García, 2019.
Bioactive Heterocycle Construction :
- Naveen et al. (2006) synthesized a dipolarophile, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile, for bioactive heterocycle construction. They emphasized its potential in creating molecules linked by hydrogen bonds Naveen, Kavitha, Rangappa, Sridhar, & Prasad, 2006.
Fluorescent Thiazoles :
- Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds showed potential in biological applications, like cell imaging, due to their ability to penetrate living cells Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021.
Organic Powders with Piezochromic Behaviors :
- Ouyang et al. (2016) discovered that a diphenylacrylonitrile derivative, (Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile, exhibited piezochromic behaviors under hydrostatic pressure, changing its fluorescence color. This property makes it useful in stress-sensing applications Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016.
Cytotoxic Properties :
- Tarleton et al. (2012) explored the cytotoxic properties of various 2-phenylacrylonitriles. They emphasized the importance of the cyanide moiety and discovered compounds with potent broad-spectrum cytotoxic agents, which could be significant in cancer research Tarleton, Gilbert, Sakoff, & McCluskey, 2012.
Photovoltaic Performance :
- Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into coumarin sensitizers for dye-sensitized solar cells, enhancing their light-harvesting capabilities and photovoltaic performance Han, Kang, Zu, Cui, & Gao, 2015.
Propiedades
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJGJLRJGBKFLY-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)
![3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether](/img/structure/B2596419.png)
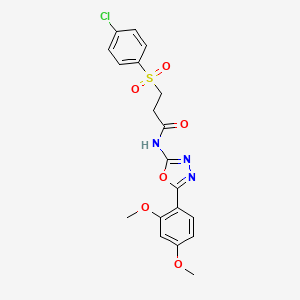
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)
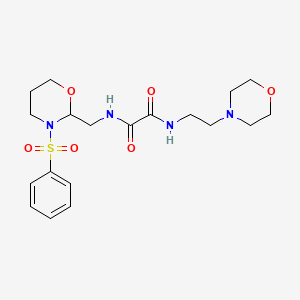

![N-([1,1'-biphenyl]-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2596427.png)
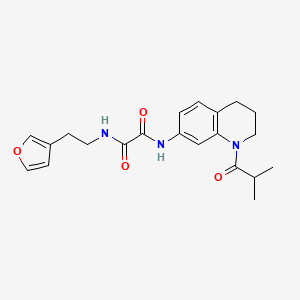
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)
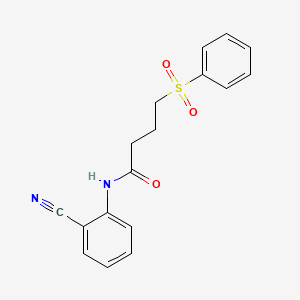
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)
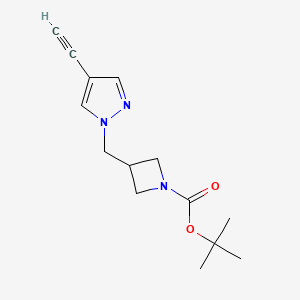
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)